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Compound of Interest

Compound Name: [(5-Aminopentyl)oxy]cyclohexane

CAS No.: 1251232-70-8

Cat. No.: B1522578

Get Quote

Introduction
[(5-Aminopentyl)oxy]cyclohexane is a bifunctional molecule featuring a primary amine and a

cyclohexyl ether. This unique combination of a flexible, hydrophilic aminoalkyl chain and a rigid,

lipophilic cycloalkane moiety makes it a valuable building block in medicinal chemistry and

materials science. Its structure allows for the introduction of a cyclohexyl group into a target

molecule via a flexible linker, which can be advantageous for modulating properties such as

binding affinity, solubility, and metabolic stability. This guide provides a comprehensive

overview of the synthetic strategies for preparing [(5-Aminopentyl)oxy]cyclohexane, with a

focus on practical, field-proven methodologies suitable for researchers and drug development

professionals.

Strategic Analysis of Synthetic Pathways
The synthesis of [(5-Aminopentyl)oxy]cyclohexane fundamentally involves the formation of

an ether linkage and the presence of a primary amine. The key strategic decision lies in the

order of bond formation and the use of protecting groups to prevent undesired side reactions.

Two primary retrosynthetic disconnections are considered:
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C-O Bond Formation (Williamson Ether Synthesis Approach): This is the most direct and

widely used method. It involves the reaction of a cyclohexyl-containing electrophile with a 5-

aminopentanol-derived nucleophile, or vice versa.[1] The critical consideration in this

approach is the protection of the amine functionality to prevent it from competing with the

alkoxide in the nucleophilic substitution reaction.

C-N Bond Formation (Reductive Amination Approach): This strategy involves forming the C-

N bond as a final step. This could involve the reaction of a (cyclohexyloxy)pentanal with an

ammonia source, followed by reduction.[2][3] This approach may be advantageous if the

corresponding aldehyde is readily accessible.

This guide will focus on the Williamson ether synthesis approach due to its robustness, high

yields, and broad applicability.

The Williamson Ether Synthesis: A Cornerstone of Ether
Formation
The Williamson ether synthesis is a reliable and versatile method for preparing both

symmetrical and unsymmetrical ethers.[4] The reaction proceeds via an SN2 mechanism,

where an alkoxide ion acts as a nucleophile and attacks an alkyl halide or other suitable

electrophile with a good leaving group (e.g., tosylate, mesylate).[5][6] For the synthesis of [(5-
Aminopentyl)oxy]cyclohexane, this translates to two potential pathways:

Pathway A: Reaction of cyclohexoxide with a protected 5-amino-1-halopentane.

Pathway B: Reaction of a protected 5-aminopentoxide with a cyclohexyl halide or sulfonate.

Pathway B is generally preferred. This is because the SN2 reaction is most efficient with

primary alkyl halides.[1] Cyclohexyl halides are secondary and can lead to competing

elimination reactions, reducing the yield of the desired ether.[6] Therefore, using a primary

haloalkane derived from 5-aminopentanol is the more logical and efficient choice.

Visualizing the Synthetic Strategy
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Caption: Overall workflow for the synthesis of [(5-Aminopentyl)oxy]cyclohexane.

Detailed Experimental Protocols
Part 1: Protection of 5-Amino-1-pentanol
The primary amine of 5-amino-1-pentanol must be protected to prevent it from acting as a

nucleophile in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is an

excellent choice due to its stability under the basic conditions of the Williamson ether synthesis

and its facile removal under acidic conditions.

Protocol: Synthesis of tert-butyl (5-hydroxypentyl)carbamate

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-

1-pentanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture

of dioxane and water.

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate

(Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or sodium

bicarbonate (if using an aqueous solvent system).

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting
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material is consumed.

Workup and Purification:

Quench the reaction with water and extract the aqueous layer with DCM or ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl

(5-hydroxypentyl)carbamate as a colorless oil or a white solid.

Part 2: Activation of the Hydroxyl Group
The hydroxyl group of the N-Boc protected aminopentanol needs to be converted into a better

leaving group for the SN2 reaction. Conversion to a tosylate is a common and effective

method.

Protocol: Synthesis of 5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate

Reaction Setup: Dissolve tert-butyl (5-hydroxypentyl)carbamate (1 equivalent) in anhydrous

pyridine or DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

Reagent Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2

equivalents) portion-wise, maintaining the temperature below 5 °C.

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then at room temperature

overnight. Monitor the reaction by TLC.

Workup and Purification:

Pour the reaction mixture into ice-water and extract with ethyl acetate.

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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The crude product can often be used directly in the next step or purified by

recrystallization or column chromatography.

Part 3: Williamson Ether Synthesis
This is the key step where the ether linkage is formed. The alkoxide of cyclohexanol is

generated in situ using a strong base like sodium hydride and then reacted with the tosylated

aminopentane derivative.

Protocol: Synthesis of tert-butyl (5-(cyclohexyloxy)pentyl)carbamate

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add sodium

hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) to anhydrous tetrahydrofuran

(THF).

Alkoxide Formation: Cool the suspension to 0 °C and add cyclohexanol (1.2 equivalents)

dropwise. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution

ceases.

Nucleophilic Substitution: Add a solution of 5-(tert-butoxycarbonylamino)pentyl 4-

methylbenzenesulfonate (1 equivalent) in anhydrous THF to the cyclohexoxide solution.

Reaction Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting

tosylate is consumed (typically 12-24 hours).

Workup and Purification:

Cool the reaction to room temperature and carefully quench with water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the residue by flash column chromatography to yield the protected product.

Part 4: Deprotection of the Amine
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The final step is the removal of the Boc protecting group to yield the target primary amine. This

is typically achieved under acidic conditions.

Protocol: Synthesis of [(5-Aminopentyl)oxy]cyclohexane

Reaction Setup: Dissolve tert-butyl (5-(cyclohexyloxy)pentyl)carbamate (1 equivalent) in

DCM.

Deprotection: Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room

temperature for 1-4 hours. Monitor the reaction by TLC.

Workup and Purification:

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and

DCM.

Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 2 M

NaOH) to a pH > 12.

Extract the product with a suitable organic solvent like DCM or ether.

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to

afford [(5-Aminopentyl)oxy]cyclohexane. The product can be further purified by

distillation or by conversion to its hydrochloride salt.

Data Summary
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Caption: Mechanism of the Williamson Ether Synthesis for [(5-
Aminopentyl)oxy]cyclohexane.

The success of this synthetic route hinges on the principles of the SN2 reaction. The use of a

strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of

cyclohexanol to form the potent cyclohexoxide nucleophile. The choice of a primary tosylate as

the electrophile minimizes steric hindrance and prevents competing E2 elimination reactions,

leading to a high yield of the desired ether product.[7]

Conclusion
The synthesis of [(5-Aminopentyl)oxy]cyclohexane is reliably achieved through a four-step

sequence involving amine protection, hydroxyl activation, Williamson ether synthesis, and final

deprotection. This methodology is robust, scalable, and utilizes well-established chemical

transformations, making it highly suitable for both academic research and industrial drug

development settings. The strategic use of a Boc protecting group and the activation of the

primary alcohol as a tosylate are key to the high efficiency of this synthetic route.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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